molecular formula C28H47NO3S B561935 S-Benzyl-N-Stearoyl-L-cysteine CAS No. 40379-70-2

S-Benzyl-N-Stearoyl-L-cysteine

Cat. No.: B561935
CAS No.: 40379-70-2
M. Wt: 477.748
InChI Key: MRZZMDOGBAFZTE-SANMLTNESA-N
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Description

S-Benzyl-N-Stearoyl-L-cysteine: is a synthetic compound with the molecular formula C28H47NO3S and a molecular weight of 477.74 g/mol . It is a derivative of the amino acid cysteine, where the hydrogen atom of the thiol group is replaced by a benzyl group, and the amino group is acylated with stearic acid. This compound is primarily used in organic synthesis and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-N-Stearoyl-L-cysteine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Benzylation of the Thiol Group: The thiol group of the protected L-cysteine is then benzylated using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Acylation of the Amino Group: The protected and benzylated L-cysteine is then acylated with stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting group is finally removed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-N-Stearoyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-Benzyl-N-Stearoyl-L-cysteine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-Benzyl-N-Stearoyl-L-cysteine involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes. The stearoyl group can facilitate the incorporation of the compound into lipid bilayers, affecting membrane fluidity and function. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and stability .

Comparison with Similar Compounds

S-Benzyl-N-Stearoyl-L-cysteine can be compared with other cysteine derivatives, such as:

This compound is unique due to the presence of both the benzyl and stearoyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZZMDOGBAFZTE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675694
Record name S-Benzyl-N-octadecanoyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40379-70-2
Record name S-Benzyl-N-octadecanoyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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